N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide
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Overview
Description
- It contains a cyclohexane ring, a carboxamide group, and a bromine-substituted phenyl ring. The presence of both aromatic and aliphatic moieties suggests interesting reactivity.
- This compound may have applications in various fields due to its unique structure.
N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide: is a complex organic compound with a long name, but its structure reveals its significance.
Preparation Methods
- One synthetic route involves Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. Boron reagents play a crucial role in this process .
- Commonly employed boron reagents include disiamylborane, dicyclohexylborane, diisopinocamphenylborane, and 9-Borabicyclo[3,3,1]-nonane (9-BBN).
- These reagents facilitate the coupling of aryl or vinyl halides with boronic acids or esters, leading to the desired compound.
Chemical Reactions Analysis
- Reagents like N-bromosuccinimide (NBS) are commonly used for bromination reactions .
N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide: likely undergoes various reactions:
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. The unique structure might interact with specific biological targets.
Materials Science: Explore its use in designing novel materials due to its diverse functional groups.
Catalysis: Assess its catalytic properties in various reactions.
Mechanism of Action
- The compound’s mechanism of action depends on its intended application.
- If it’s a drug, study its binding to receptors or enzymes.
- If it’s a catalyst, investigate its role in specific reactions.
Comparison with Similar Compounds
- Similar compounds include other substituted benzamides or cyclohexanecarboxamides.
- Highlight the unique features of this compound compared to its counterparts.
Properties
Molecular Formula |
C25H39BrN2O2 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-[1-(4-bromo-3-methylanilino)-3-methyl-1-oxobutan-2-yl]-4-hexylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H39BrN2O2/c1-5-6-7-8-9-19-10-12-20(13-11-19)24(29)28-23(17(2)3)25(30)27-21-14-15-22(26)18(4)16-21/h14-17,19-20,23H,5-13H2,1-4H3,(H,27,30)(H,28,29) |
InChI Key |
KAFCXAMMJWBQFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NC2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
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